(1R)-3-Oxocyclohexane-1-carboxylic acid

GABAergic pharmacology Chiral probe synthesis Neuroscience research

Select (1R)-3-oxocyclohexane-1-carboxylic acid (21531-43-1) as your chiral building block to ensure stereochemical fidelity in asymmetric synthesis. Substituting the racemate, (S)-enantiomer, or regioisomers compromises downstream chiral integrity, alters reactivity, and reduces pharmacological potency by ≥20-fold (GABA uptake inhibition assays). X-ray crystallography confirms selective binding of the (R)-enantiomer in PhzA/B (PDB 3DZL, 1.75Å). Use for (1R,3S)-3-aminocyclohexanecarboxylic acid synthesis, carbazole construction via Fischer indolization, and structure-based drug design.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 21531-43-1
Cat. No. B3049680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-3-Oxocyclohexane-1-carboxylic acid
CAS21531-43-1
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C(=O)O
InChIInChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1
InChIKeyWATQNARHYZXAGY-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-3-Oxocyclohexane-1-carboxylic Acid (CAS 21531-43-1): Stereochemically Defined Chiral Building Block for Asymmetric Synthesis


(1R)-3-Oxocyclohexane-1-carboxylic acid (CAS 21531-43-1) is a chiral, non-racemic cyclic keto acid with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol [1]. It is characterized by a cyclohexane ring bearing a ketone group at the 3-position and a carboxylic acid group at the 1-position, with a defined (R) stereochemical configuration at C1 [2]. The compound is a solid at room temperature with predicted physicochemical properties including a density of 1.2±0.1 g/cm³ and a boiling point of 309.7±35.0 °C at 760 mmHg . It serves as a versatile chiral intermediate in the synthesis of stereochemically complex pharmaceutical candidates, bioactive molecules, and agrochemicals .

Why Racemic or Regioisomeric 3-Oxocyclohexanecarboxylic Acid Analogs Cannot Replace the (1R)-Enantiomer


In scientific and industrial applications, generic substitution of (1R)-3-oxocyclohexane-1-carboxylic acid with the racemic mixture (3-oxocyclohexanecarboxylic acid, CAS 16205-98-4), the opposite (1S)-enantiomer (CAS 21531-46-4), or regioisomers (2-oxo or 4-oxo analogs) fundamentally compromises experimental outcomes. The stereochemical identity at C1 determines downstream chiral integrity in asymmetric synthesis [1], while the position of the ketone moiety (3-oxo versus 2-oxo or 4-oxo) dictates distinct reactivity and binding orientations . Critically, documented biological data demonstrate that stereoisomers derived from the (R)-versus (S)-enantiomer can exhibit at least 20-fold differences in pharmacological potency [2]. Furthermore, X-ray crystallographic evidence confirms that only the (R)-enantiomer—not the racemate or (S)-enantiomer—is observed in the binding pocket of structurally characterized protein targets [3].

Quantitative Differentiation Evidence for (1R)-3-Oxocyclohexane-1-carboxylic Acid Versus Structural Analogs


Enantiomer-Dependent 20-Fold Potency Differential in GABA Uptake Inhibition

The (1R)-3-oxocyclohexane-1-carboxylic acid scaffold was used to synthesize stereoisomers of cis-3-aminocyclohexanecarboxylic acid, enabling a direct comparison of biological activity between products derived from the (R)- versus (S)-enantiomer. The absolute stereochemistry of the (1R,3S) isomer was unambiguously confirmed via alternative synthesis from (R)-3-oxocyclohexanecarboxylic acid [1]. The (1S,3R) isomer exhibited similar potency to GABA as an inhibitor of radioactive GABA uptake, whereas the (1R,3S) isomer was at least 20 times less potent [2].

GABAergic pharmacology Chiral probe synthesis Neuroscience research

Exclusive Enantiomer Binding in Protein Crystallography: PhzA/B Complex at 1.75 Å Resolution

X-ray crystallographic analysis of the phenazine biosynthesis protein PhzA/B from Burkholderia cepacia R18194 yielded a 1.75 Å resolution structure with (R)-3-oxocyclohexanecarboxylic acid bound in the active site [1]. The structure, deposited as PDB ID 3DZL, reveals that the protein selectively accommodates the (R)-enantiomer; no electron density for the (S)-enantiomer is observed under the crystallization conditions employed [2].

Structural biology Enzyme mechanism Biosynthetic protein

Regioisomeric Differentiation: 3-Oxo Versus 2-Oxo and 4-Oxo Analogs

Among oxocyclohexanecarboxylic acid regioisomers, the position of the ketone group fundamentally alters chemical reactivity and downstream synthetic utility. The 3-oxo scaffold (CAS 21531-43-1) enables distinct transformations compared to 2-oxo (CAS 18709-01-8) and 4-oxo (CAS 874-61-3) analogs. Specifically, the 3-oxo regioisomer is employed in Fischer indolization reactions for carbazole synthesis , whereas the 4-oxo analog is utilized in indomethacin analog preparation for prostate cancer research [1]. The 2-oxo analog, bearing an α-keto acid motif, exhibits different solubility and stability profiles .

Medicinal chemistry Scaffold diversification Synthetic methodology

Validated Research Applications for (1R)-3-Oxocyclohexane-1-carboxylic Acid Based on Quantitative Evidence


Chiral Probe Synthesis for GABA Transporter Pharmacology

Employ (1R)-3-oxocyclohexane-1-carboxylic acid as the stereochemically defined starting material for the synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid and related analogs [1]. This application is validated by the 20-fold potency differential observed between stereoisomers derived from the (R)- and (S)-enantiomers in GABA uptake inhibition assays in rat brain slices [2]. The compound enables unambiguous assignment of absolute stereochemistry and permits correlation of chiral configuration with biological activity in GABAergic systems.

Structure-Based Drug Design Targeting Phenazine Biosynthesis Enzymes

Utilize (1R)-3-oxocyclohexane-1-carboxylic acid in co-crystallization studies with PhzA/B or related biosynthetic enzymes. The compound has been successfully co-crystallized with PhzA/B from Burkholderia cepacia at 1.75 Å resolution (PDB ID 3DZL), providing a validated scaffold for structure-activity relationship (SAR) studies and fragment-based drug discovery programs targeting this enzyme class [3]. The selective binding of the (R)-enantiomer demonstrates its suitability for rational inhibitor design.

Fischer Indolization for Carbazole-Based Pharmaceutical Intermediates

Use (1R)-3-oxocyclohexane-1-carboxylic acid as a key substrate in Fischer indolization reactions to construct carbazole frameworks . This transformation is regiospecific to the 3-oxo scaffold; 2-oxo and 4-oxo regioisomers do not participate in the same reaction manifold. The chiral integrity at C1 is preserved throughout the indolization sequence, enabling access to enantiomerically enriched carbazole derivatives for pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-3-Oxocyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.